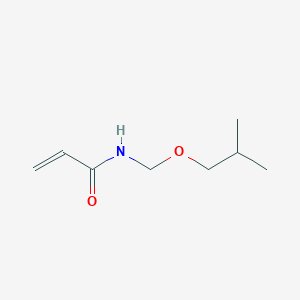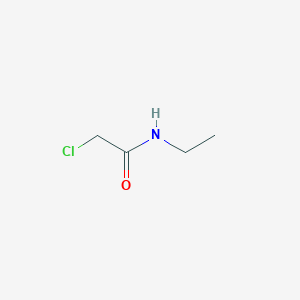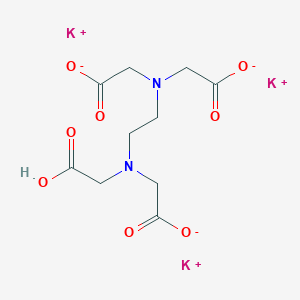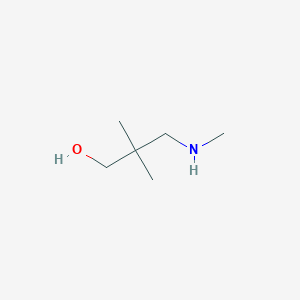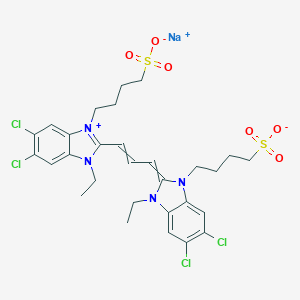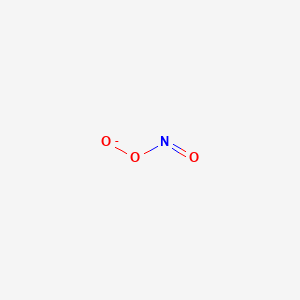![molecular formula C11H22N2O3 B093463 (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid CAS No. 17665-00-8](/img/structure/B93463.png)
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amino acids are organic compounds that combine to form proteins. They are essential for life and serve as the building blocks of proteins. The structure you provided seems to be a dipeptide, a compound consisting of two amino acids.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Common methods for peptide synthesis include solid-phase peptide synthesis and liquid-phase peptide synthesis.Molecular Structure Analysis
The structure of a molecule determines its properties and reactivity. In the case of peptides, the sequence of amino acids (primary structure), local folding patterns (secondary structure), overall 3D shape (tertiary structure), and arrangement of multiple peptide chains (quaternary structure) are all important.Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, including hydrolysis, condensation, and various side-chain reactions. The exact reactions depend on the specific amino acids present in the peptide.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its structure. These can include solubility, stability, melting point, and reactivity.Safety And Hazards
The safety and hazards associated with a peptide depend on its specific structure and properties. Some peptides are safe to handle, while others can be toxic or allergenic.
Future Directions
Future research in peptide science could involve the development of new methods for peptide synthesis, the design of novel peptides with specific biological activities, and the study of the role of peptides in disease.
properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucyl-D-valine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

